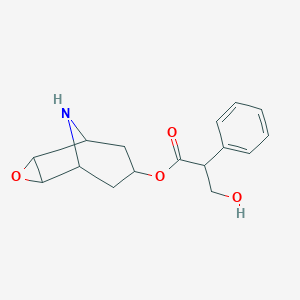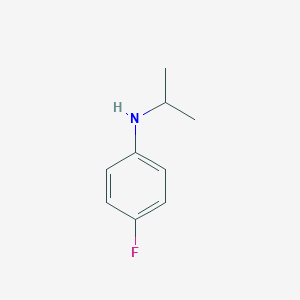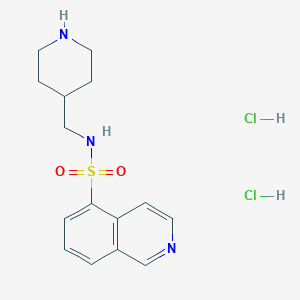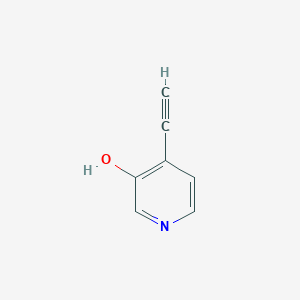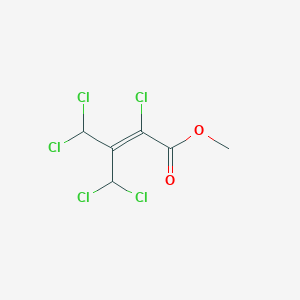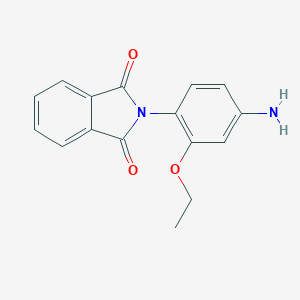
2-(4-氨基-2-乙氧基苯基)异吲哚啉-1,3-二酮
描述
2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione, also known as 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione, is a useful research compound. Its molecular formula is C16H14N2O3 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
晶体和分子结构分析
已合成和表征了包括类似于2-(4-氨基-2-乙氧基苯基)异吲哚啉-1,3-二酮的异吲哚啉衍生物,为他们的晶体和分子结构提供了见解。Duru等人(2018年)对相关异吲哚啉衍生物的晶体结构进行的研究表明了这些分子的非平面性质以及它们形成氢键的潜力,这对于理解它们的化学行为以及在材料科学和分子工程中的应用至关重要(Duru, Evecen, Tanak, & Ağar, 2018)。
合成和向列相特性表征
Dubey等人(2018年)对基于异吲哚啉的向列相席夫碱的合成和表征展示了这些化合物在开发具有特定液晶行为材料方面的潜力。这项研究强调了通过结构修饰来改变化合物的热性能和向列相性质的重要性,为它们在先进材料应用中的使用铺平了道路(Dubey, Yerrasani, Karunakar, Singh, Kumar, & Rao, 2018)。
作为AChE抑制剂的评估
Andrade-Jorge等人(2018年)对异吲哚啉-1,3-二酮衍生物作为AChE抑制剂在治疗阿尔茨海默病的潜在应用进行评估,代表了药物发现的重要进展。这项研究突出了该化合物抑制乙酰胆碱酯酶的能力,这是阿尔茨海默病进展中的关键酶,展示了异吲哚啉衍生物的治疗潜力(Andrade-Jorge, Bribiesca-Carlos, Martínez-Martínez, Soriano-Ursúa, Padilla-Martínez, & Trujillo-Ferrara, 2018)。
光电应用
Mane等人(2019年)设计和合成了新型吖啶-异吲哚啉-1,3-二酮衍生物用于光电应用,展示了异吲哚啉衍生物的多功能性。这项研究探索了这些化合物的光物理和热性能,有助于开发用于光电设备的新材料(Mane, Katagi, & Melavanki, 2019)。
绿色合成方法
Journal等人(2019年)探讨了用于异吲哚啉-1,3-二酮衍生物的绿色合成方法,标志着可持续化学领域的重要进展。这项研究概述了使用洋葱皮灰水提取物的高效合成技术,展示了化学合成中生态友好方法的潜力(Journal, Chia, Chee, Aziz, Radzi, & Kan, 2019)。
作用机制
Target of Action
The primary target of 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.
Mode of Action
The compound interacts with the dopamine receptor D2, potentially modulating its activity
Biochemical Pathways
The compound is likely to affect the dopaminergic pathways in the brain due to its interaction with the dopamine receptor D2 . These pathways are involved in a variety of physiological processes, including motor control, reward, and the release of various hormones.
Pharmacokinetics
Its interaction with the dopamine receptor d2 suggests that it is able to cross the blood-brain barrier
Result of Action
Its interaction with the dopamine receptor d2 suggests that it may have effects on mood, motivation, and attention
未来方向
生化分析
Cellular Effects
Preliminary studies suggest that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that this compound may interact with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 .
属性
IUPAC Name |
2-(4-amino-2-ethoxyphenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-2-21-14-9-10(17)7-8-13(14)18-15(19)11-5-3-4-6-12(11)16(18)20/h3-9H,2,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFMBSOEQIOZAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603906 | |
| Record name | 2-(4-Amino-2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106981-52-6 | |
| Record name | 2-(4-Amino-2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
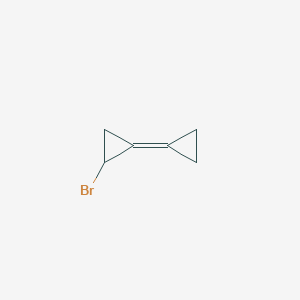
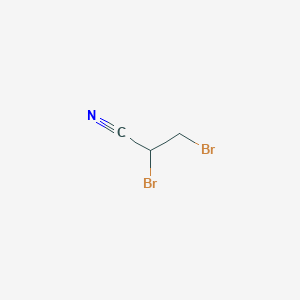

![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)
